2,4,4',6-Tetrabromodiphenyl ether (BDE-75, CAS: 189084-63-7) is a highly specific tetrabrominated congener of the polybrominated diphenyl ether (PBDE) class. Unlike environmentally ubiquitous congeners such as BDE-47 or BDE-99, BDE-75 is notably absent from legacy commercial flame retardant formulations like PentaBDE [1]. This distinct absence, combined with its stable physical-chemical profile and predictable chromatographic retention time, makes it a high-priority procurement target for high-resolution gas chromatography-mass spectrometry (HRGC-HRMS) workflows. It is primarily utilized as a surrogate or internal standard in rigorous environmental monitoring protocols, including EPA Method 1614, as well as serving as a precise analytical marker for tracking the photodegradation and reductive debromination pathways of higher-brominated PBDEs [2].
Substituting BDE-75 with a generic tetra-BDE mixture or a common congener like BDE-47 completely compromises analytical integrity in environmental trace analysis. Because BDE-47 is a primary component of legacy commercial flame retardants, it is ubiquitous in ambient air, house dust, and biological tissues [1]. Using such an environmentally abundant congener as an internal standard introduces massive baseline interference, rendering accurate isotope dilution or internal standard calibration impossible. BDE-75 provides a completely clean analytical background and a distinct retention time, ensuring precise, interference-free quantification of native PBDEs without the co-elution artifacts that plague generic substitutes [2].
In atmospheric and tissue sample analyses, BDE-75 demonstrates negligible environmental background concentrations, making it an optimal internal standard. Studies utilizing Negative Chemical Ionization (NCI) GC/MS for atmospheric PBDEs confirm that BDE-75 is not found in commercial mixtures and is unobserved in field samples [1]. In contrast, BDE-47 is typically the highest concentration congener in both gas and particle phases, causing severe baseline overlap if used for calibration.
| Evidence Dimension | Environmental background concentration (air/tissue) |
| Target Compound Data | Not detected / negligible background interference |
| Comparator Or Baseline | BDE-47 (Dominant background congener; ~24-42% of total PBDEs in typical samples) |
| Quantified Difference | ~100% reduction in native baseline interference during GC-MS runs |
| Conditions | GC-MS (NCI) analysis of ambient air and biological tissues |
Ensures zero co-elution or baseline interference when quantifying native PBDEs in complex environmental matrices, fulfilling strict EPA Method 1614 requirements.
BDE-75 is a critical standard for mapping the environmental fate of higher-brominated flame retardants. Under simulated sunlight irradiation, BDE-75 is predicted and experimentally confirmed as one of the most abundant primary photodegradation products of BDE-100 at 10 minutes of exposure [1]. Without the exact BDE-75 standard, co-eluting peaks (such as BDE-50/51) cannot be accurately resolved or quantified, making generic tetra-BDEs useless for this specific kinetic mapping.
| Evidence Dimension | Photodegradation product yield from BDE-100 |
| Target Compound Data | Major abundant degradation product at 10 min irradiation |
| Comparator Or Baseline | Generic tetra-BDEs (e.g., BDE-66) (Not the primary direct degradation product of BDE-100) |
| Quantified Difference | BDE-75 specifically tracks the exact loss of the ortho/meta bromine from the 2,2',4,4',6-substitution pattern |
| Conditions | Simulated sunlight irradiation of solid-phase microextraction fibers (GC-MS analysis) |
Procuring the exact BDE-75 standard is mandatory for validating congener-specific debromination models and calculating environmental half-lives of legacy flame retardants.
The specific 2,4,4',6-bromine substitution pattern of BDE-75 confers distinct toxicological properties compared to more common congeners. In ER-CALUX reporter gene assays, BDE-75 acts as a potent estrogen receptor agonist with a relative potency of approximately 10^-6 compared to estradiol [1]. In direct contrast, the ubiquitous BDE-47 exhibits only weak estrogenic activity, demonstrating that BDE-75 is required to accurately model structure-dependent endocrine disruption.
| Evidence Dimension | In vitro estrogenic activity (ER-CALUX assay) |
| Target Compound Data | High ER agonist potency (~10^-6 relative to estradiol) |
| Comparator Or Baseline | BDE-47 (Weak estrogenic activity) |
| Quantified Difference | Orders of magnitude higher ER binding affinity due to the specific tetrabromo substitution pattern |
| Conditions | In vitro ER-CALUX reporter gene assay |
Essential for toxicologists building structure-activity relationship (SAR) models to predict how exact halogen positioning dictates endocrine-disrupting potential.
In environmental remediation studies, BDE-75 serves as a definitive tracer for the reductive debromination of BDE-100. When treated with zerovalent iron at 30 °C, BDE-100 undergoes stepwise debromination, yielding BDE-75 as a specific (n-1) product within 14 days [1]. Tracking BDE-75 allows for the precise calculation of reduction rate constants that cannot be generalized from class-level PBDE behavior or by tracking BDE-47, which forms via parallel pathways.
| Evidence Dimension | Formation during zerovalent iron reduction |
| Target Compound Data | Confirmed specific (n-1) debromination product of BDE-100 |
| Comparator Or Baseline | Total PBDE mass balance (General reduction rates decrease with lower bromination) |
| Quantified Difference | Provides a specific kinetic marker for the cleavage of the ortho/meta carbon-bromine bond |
| Conditions | Zerovalent iron treatment at 30 °C over 14 days |
Enables environmental engineers to monitor the exact stepwise dechlorination/debromination kinetics during active groundwater or soil remediation.
Due to its absence from commercial flame retardant mixtures and negligible environmental background, BDE-75 is the optimal surrogate or internal standard for quantifying native PBDEs in water, soil, sediment, and tissue matrices using HRGC-HRMS (e.g., EPA Method 1614) [1].
BDE-75 is required as an analytical reference material to identify and quantify the specific photodegradation products of Penta-BDE mixtures (specifically BDE-100) under UV or simulated sunlight exposure, enabling accurate environmental half-life calculations [2].
Because of its high potency in ER-CALUX assays compared to common congeners like BDE-47, BDE-75 is a critical benchmark compound for toxicologists studying how specific bromine substitution patterns drive endocrine disruption and receptor binding[3].
Used as a kinetic tracer to monitor the efficiency of reductive debromination technologies (such as zerovalent iron treatments), allowing engineers to map the exact stepwise breakdown of legacy flame retardants in contaminated sites[4].
Corrosive;Environmental Hazard